2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol
Overview
Description
NSC-33994 is a selective inhibitor of JAK2.
Scientific Research Applications
Synthesis and Characterization
Schiff bases and their derivatives, including compounds similar to the one , are extensively studied for their synthetic routes and structural characterization. For instance, the synthesis and characterization of Schiff bases with similar structural frameworks have been reported, highlighting their potential anticancer activity. These compounds are synthesized and characterized through techniques like FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffraction. Their interaction with DNA and cytotoxicity against cancer cell lines have been explored, indicating their potential as therapeutic agents (Uddin et al., 2020).
Photophysical Properties
The study of photophysical properties of organic compounds, including fluorescence and emission characteristics, is crucial for developing new materials with specific optical properties. Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives derived from similar phenol compounds has been conducted. These studies investigate their absorption, emission, quantum yields, and dipole moments, contributing to the understanding of their potential applications in materials science (Padalkar et al., 2011).
Molecular Structure and Nonlinear Optical Properties
The molecular structure and spectroscopic investigations, including second-order nonlinear optical properties and intramolecular proton transfer mechanisms, have been explored for Schiff base compounds similar to the queried chemical. These studies combine experimental techniques like X-ray diffraction, IR, and UV-vis spectroscopy with theoretical investigations using density functional theory (DFT). Such research elucidates the compounds' potential in applications requiring nonlinear optical properties (Koşar et al., 2012).
Supramolecular Chemistry
Research on compounds structurally related to the queried chemical has contributed to the field of supramolecular chemistry, particularly in understanding non-covalent interactions and molecular recognition processes. Studies focusing on the supramolecular structure of Schiff base compounds explore the roles of C-H⋯π and halogen-halogen interactions in assembling supramolecular networks. This research aids in designing materials with tailored properties for specific applications (Kaştaş et al., 2012).
Applications in Polymerization
The use of Schiff base compounds and related derivatives in catalysis, particularly in the polymerization of lactides and ε-caprolactone, has been investigated. These studies demonstrate the potential of such compounds as catalysts in producing polymers with narrow polydispersities under mild conditions, contributing to the development of sustainable polymer synthesis methods (Westmoreland & Arnold, 2006).
properties
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
CAS RN |
82058-16-0 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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